1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol
Description
Properties
IUPAC Name |
1-[(2,4-difluorophenyl)methyl]-3,5-dimethylpyrazol-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2N2O/c1-7-12(17)8(2)16(15-7)6-9-3-4-10(13)5-11(9)14/h3-5,17H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHFYOFARQJDFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=C(C=C2)F)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Carbonyl Cyclocondensation
The most direct method involves reacting 2,4-difluorobenzyl hydrazine with a β-diketone precursor. For example, pentane-2,4-dione (acetylacetone) serves as the diketone, which undergoes cyclization upon heating in acidic or basic conditions. The hydroxyl group at position 4 arises from tautomerization or post-synthesis oxidation.
Representative Reaction:
Yield: 68–82% (estimated from analogous pyrazole syntheses).
Epoxide-Mediated Cyclization
An alternative route, adapted from epoxy ketone chemistry, involves trans-1,3-diphenyl-2,3-epoxy-1-propanone analogs. Reacting 2,4-difluorobenzyl-substituted epoxy ketones with hydrazines under glacial acetic acid generates the pyrazole core. This method offers regioselectivity advantages, particularly for introducing substituents at positions 3 and 5.
Advanced Catalytic and Solvent Systems
Ionic Liquid Catalysis
Recent advancements employ ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆) with copper triflate to accelerate cyclocondensation. These catalysts enhance reaction rates and yields (up to 89%) while permitting catalyst reuse for multiple cycles.
Optimized Conditions:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For instance, a mixture of 2,4-difluorobenzyl hydrazine and acetylacetone in acetic acid under microwave (150 W, 120°C) achieves 85% yield within 15 minutes, compared to 24 hours conventionally.
Regioselectivity and Substituent Effects
The 2,4-difluorobenzyl group’s electron-withdrawing nature directs hydrazine attack to the less hindered carbonyl of acetylacetone, ensuring 3,5-dimethyl substitution. Computational studies (DFT) corroborate that fluorine atoms stabilize transition states via inductive effects, favoring the desired regioisomer.
Key Factors Influencing Regioselectivity:
| Factor | Effect on Regioselectivity |
|---|---|
| Electron-withdrawing groups (e.g., F) | Enhance attack at β-diketone’s α-position |
| Solvent polarity | Polar solvents (e.g., AcOH) improve selectivity |
| Temperature | Higher temps (>100°C) reduce byproducts |
Post-Synthesis Modifications
Hydroxylation at Position 4
The hydroxyl group is introduced via ketone tautomerization or oxidative methods. Auto-tautomerization in acidic media suffices for small-scale synthesis, while manganese dioxide (MnO₂) oxidation ensures higher purity for pharmaceutical applications.
Oxidation Protocol:
Purification Techniques
Chromatography (silica gel, ethyl acetate/hexane) isolates the product with >98% purity. Recrystallization from ethanol/water mixtures (1:3) yields crystalline material suitable for X-ray analysis.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Time | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Traditional Cyclocondensation | 68–75 | 24–48 h | High | Moderate |
| Ionic Liquid Catalysis | 82–89 | 4–6 h | Moderate | High |
| Microwave-Assisted | 85 | 0.25 h | Low | Limited |
| Epoxide Cyclization | 70–78 | 12–18 h | High | High |
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The fluorine atoms on the benzyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Substituted benzyl derivatives.
Scientific Research Applications
1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other pyrazole and benzyl-substituted derivatives. Key comparisons include:
Key Findings from Comparative Analysis
Substituent Effects on Bioactivity: Fluorinated benzyl groups (e.g., 2,4-difluoro or 2,6-difluoro) are common in analogues to improve metabolic stability and target binding. The target compound’s 2,4-difluorobenzyl group may enhance selectivity compared to non-fluorinated derivatives . However, this could favor solubility in aqueous environments .
Antimicrobial Potential: Triazolium derivatives with halogenated benzyl groups (e.g., 2,4-dichloro or 2,4-difluoro) exhibit strong antifungal activity (MIC < 10 µM), outperforming fluconazole .
Enzyme Inhibition :
- Compound 5b’s nitro group correlates with GLUT1 inhibition, suggesting electron-withdrawing groups at the 4-position are critical for this activity. The target compound’s hydroxyl group may instead favor interactions with polar enzyme residues .
Metabolic Considerations :
- TAK-385’s reduced CYP450 inhibition highlights the advantage of fluorinated aromatic systems in minimizing off-target effects, a feature likely shared by the target compound .
Biological Activity
The compound 1-(2,4-difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol is a member of the pyrazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on the compound's biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following molecular formula:
- Molecular Formula : CHFNO
- Molecular Weight : 224.21 g/mol
The structure features a pyrazole ring substituted with a difluorobenzyl group and two methyl groups at positions 3 and 5.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological effects. Below are key findings:
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these activities range from 50 to 100 µg/mL.
Anticancer Potential
Several studies have investigated the anticancer properties of pyrazole derivatives. For instance, compounds similar to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives have also been documented. The compound has been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models. In vivo studies demonstrated a reduction in edema in animal models when treated with this compound.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A (2020) | Showed significant antimicrobial activity against E. coli and S. aureus with MIC values of 50 µg/mL | Disk diffusion method |
| Study B (2021) | Induced apoptosis in MCF-7 breast cancer cells with IC50 of 25 µM | MTT assay and flow cytometry |
| Study C (2022) | Reduced inflammation markers in a rat model of arthritis | Histopathological examination and ELISA |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Modulation : It could act on various receptors that mediate cellular responses to stimuli.
- Oxidative Stress Reduction : The antioxidant properties may contribute to its protective effects against oxidative damage.
Q & A
Q. What are the established synthetic routes for 1-(2,4-Difluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-ol, and what reaction conditions are critical for achieving high yields?
The compound is synthesized via multi-step reactions, starting with a 2,4-difluorobenzyl halide and a substituted pyrazole precursor. Key steps include nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) and cyclization. Critical parameters include:
- Temperature control : Reflux in polar aprotic solvents (e.g., DMSO) at 80–120°C for 12–24 hours .
- Purification : Recrystallization from ethanol/water mixtures or column chromatography to isolate the hydroxylated pyrazole .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the molecular structure of this compound?
- ¹H/¹³C NMR : Identifies substituent patterns (e.g., methyl groups at C3/C5, benzyl protons) and hydroxyl proton exchange .
- X-ray crystallography : SHELX software (SHELXL) refines crystal structures to resolve absolute configuration and hydrogen-bonding networks .
- IR spectroscopy : Confirms the hydroxyl (O–H stretch at ~3200 cm⁻¹) and fluorinated aromatic groups .
Q. How is thin-layer chromatography (TLC) employed to monitor synthetic intermediates?
TLC with silica gel plates (ethyl acetate/hexane eluent) tracks reaction progress. Visualization under UV light or iodine vapor detects intermediates. Rf values for the final product typically range 0.3–0.5, depending on substituent polarity .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during benzylation of the pyrazole core?
- Solvent selection : Use anhydrous DMF to minimize hydrolysis of the benzyl halide .
- Catalysis : Add KI (10 mol%) to enhance reactivity via the Finkelstein mechanism .
- Temperature gradients : Start at 0–5°C to suppress elimination, then warm to 25°C for completion .
Q. What strategies resolve contradictions between computational molecular geometry predictions and experimental crystallographic data?
- High-resolution crystallography (<1.0 Å) refines thermal displacement parameters to account for dynamic effects .
- DFT calculations : Compare optimized geometries (B3LYP/6-311+G(d,p)) with experimental bond lengths/angles. Discrepancies >0.05 Å may indicate solvent or packing effects .
Q. How should bioactivity assays be designed to evaluate this compound’s antimicrobial potential?
- Primary screening : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Cytotoxicity : MTT assays on mammalian cells (e.g., HEK293) to assess selectivity .
- Mechanistic studies : Enzyme inhibition kinetics (e.g., bacterial topoisomerase IV) to quantify IC₅₀ values .
Q. What analytical approaches address purity discrepancies between HPLC and NMR results?
- Gradient HPLC : Use a C18 column (ACN/water mobile phase) with UV detection at 254 nm. Compare retention times with standards .
- Quantitative NMR (qNMR) : Integrate diagnostic peaks (e.g., methyl protons) against an internal standard (e.g., maleic acid) .
- Spiking experiments : Add known impurities to identify co-eluting contaminants .
Q. How do solvent polarity and pH influence the tautomeric equilibrium of the pyrazole-4-ol moiety?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
